3-Bromo-5-methylisothiazole
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Overview
Description
3-Bromo-5-methylisothiazole is a heterocyclic organic compound with the molecular formula C4H4BrNS. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, along with a bromine and a methyl group attached to the ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylisothiazole typically involves the bromination of 5-methylisothiazole. One common method includes the reaction of 5-methylisothiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methylisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 3-azido-5-methylisothiazole or 3-thiocyanato-5-methylisothiazole can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, such as this compound sulfoxide.
Scientific Research Applications
3-Bromo-5-methylisothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylisothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis.
Pathways Involved: By inhibiting GAPDH, this compound disrupts the glycolytic pathway, leading to reduced energy production and increased oxidative stress in cancer cells.
Comparison with Similar Compounds
3-Bromo-5-methylisoxazole: Similar in structure but with an oxygen atom instead of sulfur.
5-Methylisothiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-5-methylisothiazole stands out due to its unique combination of bromine and methyl groups, which confer distinct reactivity and biological activity. Its ability to undergo selective substitution and oxidation reactions makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-bromo-5-methyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-4(5)6-7-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVKVKUUKZMJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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